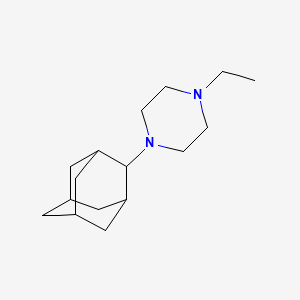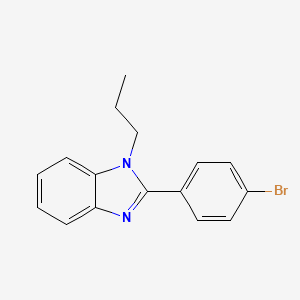
N-(2-chlorobenzyl)-2-(phenylthio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorobenzyl)-2-(phenylthio)acetamide, commonly known as CBPTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. CBPTA is a thioamide derivative that has been synthesized through various methods and has been studied for its biological activities and pharmacological properties.
Wirkmechanismus
The exact mechanism of action of CBPTA is not fully understood, but studies have suggested that it may act through the induction of apoptosis, inhibition of cell proliferation, and disruption of mitochondrial function. CBPTA has also been shown to inhibit the activity of certain enzymes, including topoisomerase II and thioredoxin reductase, which are involved in DNA replication and oxidative stress response, respectively.
Biochemical and Physiological Effects
CBPTA has been shown to induce cytotoxicity and apoptosis in cancer cells, as well as inhibit cell proliferation. It has also been shown to exhibit antifungal and antibacterial activity. However, studies have also reported that CBPTA may have toxic effects on normal cells, including hepatotoxicity and nephrotoxicity.
Vorteile Und Einschränkungen Für Laborexperimente
CBPTA has several advantages for lab experiments, including its ease of synthesis and its potential as a lead compound for the development of anticancer and antifungal agents. However, its toxicity to normal cells and potential side effects must be taken into consideration when conducting experiments. Additionally, further studies are needed to fully understand the mechanism of action and potential therapeutic applications of CBPTA.
Zukünftige Richtungen
There are several future directions for the study of CBPTA, including the development of CBPTA derivatives with improved efficacy and reduced toxicity, the investigation of its potential as a combination therapy with other anticancer agents, and the exploration of its mechanism of action and potential therapeutic applications in other diseases. Additionally, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of CBPTA in vivo.
Conclusion
In conclusion, CBPTA is a thioamide derivative that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. It exhibits cytotoxic effects against various cancer cell lines, as well as antifungal and antibacterial activity. However, its toxicity to normal cells and potential side effects must be taken into consideration when conducting experiments. Further studies are needed to fully understand the mechanism of action and potential therapeutic applications of CBPTA.
Synthesemethoden
CBPTA can be synthesized through various methods, including the reaction of 2-chlorobenzylamine with phenylthioacetic acid, followed by the addition of thionyl chloride and triethylamine. Another method involves the reaction of 2-chlorobenzaldehyde with phenylthiourea in the presence of sodium hydroxide and ethanol. The resulting CBPTA can be purified through recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
CBPTA has been studied for its potential applications in medicinal chemistry, particularly in the development of anticancer agents. Studies have shown that CBPTA exhibits cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and leukemia. CBPTA has also been studied for its potential as an antifungal agent, with promising results against Candida albicans. Additionally, CBPTA has been investigated for its antibacterial activity against Gram-positive bacteria.
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNOS/c16-14-9-5-4-6-12(14)10-17-15(18)11-19-13-7-2-1-3-8-13/h1-9H,10-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBIXPMUVDNBTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)NCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-diphenyl-6H-pyrimido[2,1-b]quinazolin-6-one](/img/structure/B5802017.png)

![methyl {3-[(phenylacetyl)amino]phenoxy}acetate](/img/structure/B5802041.png)
![N-[2-(1-methylcyclopropyl)phenyl]butanamide](/img/structure/B5802064.png)

![tert-butyl [(3-cyano-6-phenyl-2-pyridinyl)thio]acetate](/img/structure/B5802072.png)

![1-{1-hydroxy-4-methyl-2-[4-(methylthio)phenyl]-1H-imidazol-5-yl}ethanone](/img/structure/B5802075.png)

![2-methyl-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]propanamide](/img/structure/B5802090.png)
![N-{[(2-chlorophenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5802096.png)
![2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5802105.png)
